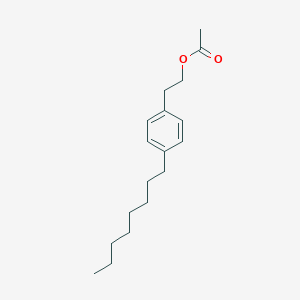

2-(4-octylphenyl)ethyl Acetate

Description

Properties

IUPAC Name |

2-(4-octylphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)14-15-20-16(2)19/h10-13H,3-9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRYLJCBBFSRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467356 | |

| Record name | 2-(4-octylphenyl)ethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162358-04-5 | |

| Record name | Benzeneethanol, 4-octyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162358-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-octylphenyl)ethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Octylphenyl)ethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-octylphenyl)ethyl acetate (CAS No. 162358-04-5). Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the essential chemical and physical characteristics of this compound. The guide is structured to offer not just data, but also the scientific rationale behind the analytical methodologies used for its characterization. By integrating theoretical predictions with established experimental protocols, this whitepaper aims to serve as a vital resource for the synthesis, purification, and analysis of 2-(4-octylphenyl)ethyl acetate, ensuring both scientific integrity and practical applicability in a laboratory setting.

Introduction

2-(4-Octylphenyl)ethyl acetate is an aromatic ester that possesses a unique molecular architecture, combining a lipophilic octyl-substituted phenyl ring with a more polar ethyl acetate group. This amphipathic nature suggests potential applications in areas such as organic synthesis, materials science, and as a precursor or intermediate in the development of pharmacologically active molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization and for the development of robust and reproducible experimental protocols. This guide will systematically explore these properties, providing both established data and detailed methodologies for their determination.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-(4-octylphenyl)ethyl acetate are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈O₂ | [2] |

| Molecular Weight | 276.41 g/mol | [2] |

| CAS Number | 162358-04-5 | [2] |

| Appearance | Oil | [1] |

| Boiling Point | 369.3 ± 11.0 °C at 760 Torr | [2] |

| Density | 0.951 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Flash Point | 115.1 ± 17.6 °C | [2][3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Hexane | [2][3] |

Synthesis and Purification

The synthesis of 2-(4-octylphenyl)ethyl acetate typically involves the esterification of 2-(4-octylphenyl)ethanol. A plausible synthetic route is outlined below.

Synthesis Workflow

Caption: Synthetic workflow for 2-(4-octylphenyl)ethyl acetate.

Experimental Protocol: Esterification

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-(4-octylphenyl)ethanol in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Reagents: To the stirred solution, add 1.2 equivalents of acetic anhydride followed by a catalytic amount (0.1 equivalents) of pyridine. The pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 2-(4-octylphenyl)ethyl acetate.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene ring.

-

Ethyl Acetate Protons:

-

A triplet at approximately δ 4.2 ppm corresponding to the -OCH₂- protons, coupled to the adjacent methylene protons.

-

A triplet at approximately δ 2.9 ppm corresponding to the Ar-CH₂- protons, coupled to the adjacent methylene protons.

-

A singlet at around δ 2.0 ppm for the acetyl (-COCH₃) protons.

-

-

Octyl Chain Protons:

-

A triplet at approximately δ 2.6 ppm for the benzylic methylene protons (-Ar-CH₂-).

-

A multiplet around δ 1.6 ppm for the methylene group beta to the aromatic ring.

-

A broad multiplet between δ 1.2-1.4 ppm for the remaining methylene protons of the octyl chain.

-

A triplet at approximately δ 0.9 ppm for the terminal methyl group of the octyl chain.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, around δ 171 ppm.

-

Aromatic Carbons: Signals between δ 128-145 ppm. The carbon bearing the octyl group and the carbon bearing the ethyl acetate group will be shifted further downfield.

-

Ethyl Acetate Carbons:

-

A signal around δ 65 ppm for the -OCH₂- carbon.

-

A signal around δ 35 ppm for the Ar-CH₂- carbon.

-

A signal around δ 21 ppm for the acetyl (-COCH₃) carbon.

-

-

Octyl Chain Carbons: A series of signals in the upfield region (δ 14-36 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: A strong absorption band in the region of 1230-1250 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 276.4. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and the acetyl group (-COCH₃), as well as characteristic fragmentation of the octyl chain.

Analytical Methodologies

For quantitative analysis and purity assessment, chromatographic techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like 2-(4-octylphenyl)ethyl acetate.

Caption: GC-MS analytical workflow.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a high-purity solvent such as ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a mass selective detector. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to 2-(4-octylphenyl)ethyl acetate by its retention time and mass spectrum. Quantify using an internal or external standard calibration curve.

Safety and Handling

While specific toxicity data for 2-(4-octylphenyl)ethyl acetate is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors.

-

Fire Safety: The compound is expected to be combustible given its high boiling point and flash point. Keep away from open flames and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 2-(4-octylphenyl)ethyl acetate. By combining known data with predicted spectral characteristics and detailed experimental protocols, this document serves as a comprehensive resource for scientists and researchers. The information presented herein is intended to facilitate the safe and effective use of this compound in a variety of research and development applications, ensuring a foundation of scientific rigor and practical utility.

References

-

CAS No : 162358-04-5 | Product Name : 2-(4-Octylphenyl)ethyl Acetate | Pharmaffiliates. Available at: [Link]

Sources

Technical Whitepaper: Strategic Utilization of 2-(4-octylphenyl)ethyl Acetate in Fingolimod API Synthesis

Executive Summary

In the commercial synthesis of Fingolimod (FTY720), the management of the lipophilic octyl side chain and the polar head group requires precise orthogonal protection strategies. 2-(4-octylphenyl)ethyl acetate (CAS 162358-04-5) serves as a critical "gateway intermediate" in the Phenethyl Acetate Route .

Unlike routes utilizing unprotected 2-phenylethanol, which suffer from Lewis acid complexation and side reactions, the acetate derivative enables a high-yield Friedel-Crafts acylation followed by ionic hydrogenation. This guide details the technical protocols for synthesizing, purifying, and utilizing this intermediate to ensure high-purity downstream conversion to the Fingolimod API.

Retrosynthetic Context & Strategic Rationale

The synthesis of Fingolimod hinges on constructing the 2-(4-octylphenyl)ethyl scaffold.[1][2][3] The acetate intermediate is selected for three specific chemical engineering reasons:

-

Lewis Acid Compatibility: During the introduction of the octyl chain via Friedel-Crafts acylation, the free hydroxyl group of phenethyl alcohol would irreversibly complex with aluminum chloride (

), quenching the catalyst and requiring stoichiometric excess. The acetate ester masks this functionality, allowing the catalyst to focus on the aromatic ring. -

Regioselectivity Control: The ethyl acetate side chain acts as a weak activator/director, but the steric bulk of the ethyl ester group reinforces para-selectivity when coupling with octanoyl chloride.

-

Purification Handle: The acetate intermediate is a lipophilic oil that is easily separated from polar inorganic byproducts (aluminum salts) via solvent extraction, unlike the more amphiphilic free alcohol.

Pathway Visualization

Figure 1: The "Phenethyl Acetate Route" highlighting the central role of the target intermediate.[3]

Experimental Protocol: Synthesis & Optimization

This protocol describes the conversion of phenethyl acetate to 2-(4-octylphenyl)ethyl acetate via a two-step "Acylation-Reduction" sequence.[3]

Step 1: Friedel-Crafts Acylation

Objective: Install the C8 carbon skeleton.

-

Reagents: Phenethyl acetate (1.0 eq), Octanoyl chloride (1.1 eq),

(2.5 eq). -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Temperature:

to Room Temperature (RT).

Procedure:

-

Charge

and DCE into a dry reactor under -

Add octanoyl chloride dropwise, maintaining temperature

. Stir for 30 min to form the acylium complex. -

Add phenethyl acetate dropwise. The mixture will darken.

-

Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of phenethyl acetate.

-

Quench: Pour reaction mixture slowly onto crushed ice/HCl mixture. Caution: Exothermic.[4]

-

Workup: Extract with DCM. Wash organic layer with brine and

. Dry over

Step 2: Ionic Hydrogenation (The Reduction)

Objective: Reduce the benzylic ketone to a methylene group without hydrolyzing the acetate.

-

Reagents: Keto-ester intermediate (from Step 1), Triethylsilane (

, 2.5 eq), Trifluoroacetic acid (TFA, solvent/catalyst). -

Conditions:

to RT, 12–18 hours.

Procedure:

-

Dissolve the keto-ester in TFA (approx. 5–10 volumes). Cool to

. -

Add

dropwise.[4] The reaction is gas-evolving and exothermic. -

Stir at RT overnight.

-

Workup: Remove excess TFA under reduced pressure. Dilute residue with Ethyl Acetate.[5]

-

Wash with saturated

(critical to remove residual acid) and brine. -

Concentrate to obtain 2-(4-octylphenyl)ethyl acetate as a pale yellow oil.

Data Summary Table

| Parameter | Specification / Target | Notes |

| Appearance | Pale yellow to colorless oil | Darkening indicates residual Al salts or polymerization. |

| Yield (Step 1) | 85 – 92% | Para-isomer is dominant (>95%). |

| Yield (Step 2) | 80 – 88% | Incomplete reduction yields the alcohol side-product. |

| Purity (HPLC) | > 97.0% | Main impurity: Ortho-isomer (<1.0%). |

| Boiling Point | ~306°C (Predicted) | Typically not distilled; used directly or purified by column. |

Critical Quality Attributes (CQAs) & Characterization

To validate the intermediate before proceeding to hydrolysis, specific analytical markers must be confirmed.

NMR Spectroscopy ( NMR, 400 MHz, )

-

Aromatic Region:

7.10 (s, 4H). The singlet (or tight AB quartet) confirms the para-substitution pattern. -

Acetate Methyl:

2.03 (s, 3H). Confirms the ester is intact. -

Benzylic/Ethyl Linker:

2.89 (t, 2H, Ar- -

Octyl Chain:

2.57 (t, 2H, benzylic),

Impurity Profile

-

Ortho-Isomer: Arises from non-selective acylation. Hard to remove in the acetate form; usually carried forward and removed at the final crystallization of Fingolimod HCl.

-

De-acetylated Alcohol: 2-(4-octylphenyl)ethanol.[3][6] Can form if TFA contains water during reduction. Acceptable if <5%, as the next step is hydrolysis anyway.

-

Over-reduction: Ethylbenzene derivatives (rare with ionic hydrogenation).

Downstream Processing: Hydrolysis to Alcohol

The acetate is a transient protection. It must be removed to activate the molecule for coupling.

Reaction:

Protocol:

-

Dissolve 2-(4-octylphenyl)ethyl acetate in absolute ethanol.

-

Add Sodium Ethoxide (NaOEt) (0.1 – 0.5 eq catalytic amount is often sufficient, or stoichiometric NaOH).

-

Stir at RT for 2 hours.

-

Neutralize with dilute HCl, evaporate EtOH, and extract the resulting 2-(4-octylphenyl)ethanol .

-

Result: The alcohol is now ready for conversion to the Iodide (using

or

References

-

Process for the preparation of high purity fingolimod hydrochloride. World Intellectual Property Organization. WO2014111949A1. (2014). Link

-

Intermediate compounds and process for the preparation of fingolimod. European Patent Office. EP2632889B1. (2013). Link

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI Molecules. (2020). (Contextual reference for acetate handling). Link

-

Fingolimod Hydrochloride Process. European Patent Office. EP3074374B1. (2016). (Details on impurity management). Link

-

Preparation of 2-(4-octylphenyl)ethanol. ChemicalBook CAS Database.[5] CAS 162358-05-6.[5] Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP2632889B1 - Intermediate compounds and process for the preparation of fingolimod - Google Patents [patents.google.com]

- 3. Fingolimod hydrochloride, FTY-720A, FTY-720-药物合成数据库 [drugfuture.com]

- 4. youtube.com [youtube.com]

- 5. 2-(4-OCTYLPHENYL)ETHANOL CAS#: 162358-05-6 [amp.chemicalbook.com]

- 6. WO2014111949A1 - Intermediates and process for the preparation of high purity fingolimod hydrochloride - Google Patents [patents.google.com]

2-(4-octylphenyl)ethyl acetate solubility in organic solvents

Topic: Solubility Profile and Solvent Selection for 2-(4-octylphenyl)ethyl Acetate Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Formulation Engineers.

Executive Summary

2-(4-octylphenyl)ethyl acetate (CAS 162358-04-5) is a highly lipophilic ester intermediate, primarily encountered in the synthetic pathways of sphingosine-1-phosphate (S1P) receptor modulators such as Fingolimod (FTY720) . Its physicochemical profile—characterized by a non-polar octyl chain and an aromatic core—presents specific solubility challenges during process scale-up and impurity profiling.

This guide provides a definitive solubility analysis of 2-(4-octylphenyl)ethyl acetate, moving beyond basic "soluble/insoluble" labels to provide thermodynamic insights (Hansen Solubility Parameters) and actionable protocols for solvent selection in purification and extraction workflows.

Part 1: Physicochemical Profile & Thermodynamic Basis

To predict solubility behavior without exhaustive empirical testing, we must first establish the molecule's thermodynamic "fingerprint."

Structural Analysis

The molecule consists of three distinct domains that dictate its interaction with solvents:

-

Lipophilic Tail: A C8 (octyl) alkyl chain. Dominates the molecule's volume, driving high affinity for non-polar solvents (London dispersion forces).

-

Aromatic Core: A phenyl ring. Provides

- -

Polar Head: An ethyl acetate group.[1][2][3][4][5][6] Offers weak hydrogen bond acceptance and dipole interactions, but its influence is heavily masked by the hydrophobic bulk of the octyl-phenyl moiety.

Theoretical Solubility Parameters

Using group contribution methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) for 2-(4-octylphenyl)ethyl acetate. These values explain why specific solvents work.

| Parameter | Symbol | Estimated Value ( | Physical Meaning |

| Dispersion | 16.5 – 17.0 | Matches aliphatic/aromatic hydrocarbons. | |

| Polarity | 2.5 – 3.5 | Low polarity; incompatible with water/DMSO. | |

| H-Bonding | 3.5 – 4.5 | Weak H-bond acceptor; incompatible with alcohols. | |

| Total | ~17.5 | Interaction Radius ( |

Interpretation: The compound resides in the "Green Zone" of the solubility map near Toluene , THF , and Ethyl Acetate . It is thermodynamically incompatible with high

Part 2: Solubility Data & Solvent Selection Guide

The following categorization is derived from the HSP "distance" (

Primary Solvents (High Solubility > 100 mg/mL)

Best for: Reaction media, stock solution preparation, and bulk dissolution.

-

Toluene / Xylene: The aromatic core of the solvent interacts favorably with the phenyl ring of the solute. Ideal for high-temperature reactions.

-

Dichloromethane (DCM): Excellent general-purpose solvent. High volatility makes it ideal for transferring the compound or concentrating fractions.

-

Tetrahydrofuran (THF): Good for solubilizing the ester head group while accommodating the alkyl tail.

-

Ethyl Acetate: "Like dissolves like" applies here for the head group, though the octyl tail reduces solubility slightly compared to pure phenethyl acetate.

Moderate/Conditional Solvents (Temperature Dependent)

Best for: Recrystallization (cooling) or antisolvent precipitation.

-

Ethanol / Isopropanol: Soluble at elevated temperatures (

) but likely to oil out or crystallize upon cooling due to the hydrophobic octyl chain. -

Acetonitrile: Moderate solubility. Often used as the "weak" solvent in Reverse Phase HPLC, but may require high % organic modifier to elute this compound.

-

Hexane / Heptane: Highly soluble due to the octyl chain, but may not dissolve the polar impurities often found with this intermediate.

Non-Solvents (Insoluble < 0.1 mg/mL)

Best for: Washing (removing polar impurities) or inducing precipitation.

-

Water: Completely immiscible (LogP ~4.93).

-

Methanol: Very low solubility at room temperature; useful as an antisolvent in crystallization.

-

DMSO: Poor solubility despite being organic; the polarity mismatch is too great.

Part 3: Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of 2-(4-octylphenyl)ethyl acetate in a specific solvent using the "Shake-Flask" method with HPLC quantification.

Workflow Diagram

Figure 1: Standard Saturation Shake-Flask Protocol for Lipophilic Intermediates.

Detailed Methodology

-

Preparation: Place approximately 50 mg of 2-(4-octylphenyl)ethyl acetate into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target solvent.

-

Note: If the compound is an oil, ensure it is fully dispersed. If it dissolves immediately, add more compound until a visible excess phase (droplets or solid) remains.

-

-

Equilibration: Agitate the vial at 25°C

1°C for 24 hours using an orbital shaker (200 rpm). -

Phase Separation:

-

Allow the sample to stand for 1 hour to let phases settle.

-

Filter a 1 mL aliquot using a hydrophobic PTFE syringe filter (0.45 µm) to remove undissolved material. Do not use Nylon filters as they may bind the lipophilic ester.

-

-

Quantification:

-

Dilute the filtrate 1:100 with Acetonitrile (ACN).

-

Inject onto an HPLC (C18 Column, 100% ACN or 90:10 ACN:Water isocratic).

-

Compare peak area against a standard curve of known concentration.

-

Part 4: Applications in Drug Development (Fingolimod Context)

The solubility profile of 2-(4-octylphenyl)ethyl acetate is most relevant during the synthesis of Fingolimod , where it appears as a protected intermediate or a process impurity.

Purification Strategy (Impurity Removal)

Since Fingolimod HCl is a hydrophilic salt and this acetate intermediate is highly lipophilic, solubility differences drive the purification:

-

Step: Washing the crude Fingolimod reaction mixture.

-

Solvent System: Water / Ethyl Acetate biphasic system.

-

Mechanism: The Fingolimod salt partitions into the aqueous phase, while the unreacted 2-(4-octylphenyl)ethyl acetate partitions into the Ethyl Acetate layer, effectively removing the impurity.

Analytical Standard Preparation

For impurity profiling (QC release testing):

-

Diluent: Do not use Methanol as the diluent for stock solutions, as the compound may precipitate over time.

-

Recommended Diluent: Acetonitrile or THF.

-

Storage: Store stock solutions in amber glass at 4°C to prevent hydrolysis of the ester group.

References

-

PubChem Compound Summary. (2025). 2-(4-octylphenyl)ethyl acetate (CAS 162358-04-5).[2] National Library of Medicine. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[7] (Methodology for HSP estimation).

- Mutade, S. S., et al. (2016). "Process for preparation of highly pure fingolimod hydrochloride." U.S. Patent 20220064102A1.

-

Tewari, A., et al. (2014).[8] "A retrosynthetic approach to fingolimod." ResearchGate. (Discusses synthetic routes and intermediate solubility). [Link]

Sources

- 1. Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Octylphenyl)ethyl Acetate | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. EP2502901A1 - Novel process for synthesizing fingolimod hydrochloride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6809217B1 - Process for the preparation of ethyl acetate - Google Patents [patents.google.com]

- 7. kinampark.com [kinampark.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Safety & Handling of 2-(4-Octylphenyl)ethyl Acetate

This guide serves as a technical manual for the safe handling, storage, and risk management of 2-(4-octylphenyl)ethyl acetate (CAS 162358-04-5).[1] It is designed for organic chemists, process engineers, and safety officers involved in pharmaceutical synthesis, specifically in the development of S1P receptor modulators (e.g., Fingolimod analogs).

Chemical Identity & Physicochemical Context

2-(4-octylphenyl)ethyl acetate is a lipophilic ester intermediate. It serves as a Key Starting Material (KSM) in the synthesis of 2-(4-octylphenyl)ethanol and subsequent alkyl halides used to construct the carbon backbone of immunomodulatory drugs like Fingolimod.

Critical Properties Table

| Property | Specification / Value | Implications for Handling |

| CAS Number | 162358-04-5 | Unique identifier for inventory/SDS retrieval. |

| IUPAC Name | 2-(4-octylphenyl)ethyl acetate | Defines structure: Lipophilic tail + Ester head. |

| Molecular Formula | C₁₈H₂₈O₂ | MW: 276.41 g/mol (Non-volatile solid/oil).[2] |

| Physical State | Colorless to pale yellow oil | Viscous liquid; potential for surface residue. |

| Boiling Point | ~369°C (Predicted) | Low vapor pressure; inhalation risk low unless heated. |

| Solubility | Soluble in EtOAc, DCM, Hexane | Insoluble in water . Difficult to rinse; requires organic solvents. |

| Lipophilicity (LogP) | ~6.5 (Predicted) | High skin permeation potential. |

Hazard Identification & Toxicology (SAR Analysis)

Note: Specific toxicological data for this CAS is limited. The following hazard assessment is derived using Structure-Activity Relationship (SAR) analysis based on the parent alcohol (2-(4-octylphenyl)ethanol) and analogous long-chain alkyl phenyl esters.

Predicted GHS Classification

Treat this compound as a Category 2 Skin Irritant and a Chronic Aquatic Toxin .

-

Skin Corrosion/Irritation (Category 2): The lipophilic octyl chain facilitates dermal penetration, while the ester functionality can undergo hydrolysis on the skin surface, leading to local irritation.

-

Serious Eye Damage/Irritation (Category 2A): Direct contact is likely to cause significant irritation due to surfactant-like properties.

-

Aquatic Toxicity (Chronic Category 2): The "octylphenyl" moiety is structurally related to octylphenol (a known marine pollutant and endocrine disruptor). Spills pose a long-term environmental hazard.

Metabolic Activation Pathway

Upon entering the systemic circulation (via dermal absorption or ingestion), this compound undergoes enzymatic hydrolysis.

Figure 1: Metabolic hydrolysis pathway. The resulting alcohol is the primary toxicological concern due to its persistence and potential biological activity.

Engineering Controls & Personal Protective Equipment (PPE)

Glove Selection Strategy (Permeation Kinetics)

Due to the high lipophilicity (LogP ~6.5) of the octyl chain, standard latex gloves offer zero protection . The compound will permeate latex in seconds.

-

Incidental Contact (Splash Protection):

-

Material: Nitrile Rubber (Minimum thickness 0.11 mm).

-

Action: Change immediately upon contamination.

-

-

Prolonged Handling (Immersion/Cleanup):

-

Material: Silver Shield® (Laminate) or Viton®.

-

Reasoning: Laminate films provide a broad chemical barrier against esters and aromatics.

-

Ventilation

-

Standard: Handle only in a certified chemical fume hood operating at face velocity > 0.5 m/s.

-

Aerosol Control: If heating or using high-shear mixing, use a closed system or local exhaust ventilation (LEV) to prevent mist inhalation.

Handling & Synthesis Protocols

Standard Operating Procedure (SOP) for Transfer

-

Preparation: Ensure all glassware is dry (compound is an ester, susceptible to slow hydrolysis).

-

Weighing: Weigh into a tared vessel inside the fume hood. Do not use plastic weighing boats for long durations; use glass or aluminum.

-

Solvent Choice: Dissolve in Ethyl Acetate or Dichloromethane for transfer. Avoid methanol if transesterification is a concern (though slow without catalyst).

-

Quenching: If used in a reaction, quench excess reagents before workup to avoid generating unexpected side products.

Emergency Response Decision Tree

Figure 2: Emergency response logic. Note the prohibition of water for spill cleanup due to aquatic toxicity and insolubility.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While the compound is stable at room temperature, refrigeration minimizes ester hydrolysis and oxidation of the alkyl chain over long periods.

-

Atmosphere: Store under Argon or Nitrogen . The benzylic position (next to the phenyl ring) is susceptible to slow autoxidation.

-

Incompatibilities:

-

Strong Oxidizers: Risk of exothermic reaction.

-

Strong Acids/Bases: Will catalyze hydrolysis to 2-(4-octylphenyl)ethanol.

-

Disposal Considerations

-

Classification: Hazardous Chemical Waste.

-

Stream: Organic Waste (Non-Halogenated, unless mixed with DCM).

-

Environmental Warning: Do not release to drains. The octylphenyl moiety degrades slowly and is toxic to aquatic life. All rinsates must be collected.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10866563, 2-(4-Octylphenyl)ethyl acetate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 4-tert-Octylphenol ethoxylates (Related Structure Read-Across). Retrieved from [Link]

-

ChemSrc. CAS 162358-04-5 MSDS and Physicochemical Properties.[1][2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Preparation of 2-(4-Octylphenyl)ethyl Acetate

Part 1: Strategic Overview & Retrosynthesis

The synthesis of 2-(4-octylphenyl)ethyl acetate involves the esterification of a lipophilic phenethyl alcohol derivative. This molecule is characterized by a "dual-nature" structure: a non-polar octyl tail facilitating membrane/lipid interaction, and a polar ester head group often used as a fragrance component, surfactant intermediate, or pro-drug moiety.

Retrosynthetic Logic

To ensure high purity and yield, we disconnect the molecule at the ester linkage. While direct Friedel-Crafts alkylation of phenethyl acetate is possible, it suffers from poly-alkylation and regioselectivity issues.

The Superior Strategy:

-

Precursor Acquisition/Synthesis: Obtain 2-(4-octylphenyl)ethanol (CAS: 162358-05-6). If not commercially available, it is synthesized via the reduction of 4-octylphenylacetic acid.

-

Terminal Functionalization: Acetylation of the alcohol using Acetic Anhydride (

) activated by 4-Dimethylaminopyridine (DMAP) .[1]

Why this route?

-

Regiocontrol: The octyl chain is already fixed in the para position.

-

Mild Conditions: Avoids harsh Lewis acids required for direct alkylation.

-

Purification: The polarity difference between the alcohol and the ester allows for easy monitoring via TLC and purification.

Part 2: Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis and critical decision nodes for the workup.

Caption: Logical workflow for the acetylation of 2-(4-octylphenyl)ethanol, highlighting the critical acid-wash step to remove pyridine.

Part 3: Detailed Protocol

Module A: Reagents & Stoichiometry[2]

Scale: 10 mmol (approx. 2.34 g of starting alcohol) Solvent: Dichloromethane (DCM) is preferred for solubility of the octyl chain, though solvent-free conditions are possible if the alcohol is liquid.

| Component | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Density (g/mL) | Role |

| 2-(4-octylphenyl)ethanol | 234.38 | 1.0 | 2.34 g | ~0.93 | Limiting Reagent |

| Acetic Anhydride | 102.09 | 1.5 | 1.53 g (1.42 mL) | 1.08 | Acylating Agent |

| Pyridine | 79.10 | 2.0 | 1.58 g (1.61 mL) | 0.98 | Base/Solvent |

| DMAP | 122.17 | 0.05 | 61 mg | Solid | Hyper-nucleophilic Catalyst |

| DCM (Anhydrous) | 84.93 | N/A | 20 mL | 1.33 | Solvent |

Module B: Step-by-Step Procedure

1. Reaction Setup

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.[4]

-

Dissolution: Add 2-(4-octylphenyl)ethanol (2.34 g) and DCM (20 mL). Stir until fully dissolved.

-

Base Addition: Add Pyridine (1.61 mL) and DMAP (61 mg). The solution should remain clear.

-

Acylation: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (1.42 mL) dropwise over 5 minutes to control exotherm.

-

Expert Insight: Although the octyl chain adds bulk, the primary alcohol is sterically accessible. Cooling prevents potential color-forming side reactions.

-

-

Execution: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3–6 hours.

2. In-Process Monitoring (Self-Validation)

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm) or p-Anisaldehyde stain.

-

Checkpoint: The starting material (

) should disappear; the product (-

Note: If reaction stalls, heat to 40°C for 1 hour.

-

3. Workup & Isolation

-

Quench: Cool to 0°C. Add 10 mL of ice-cold water. Stir vigorously for 15 minutes to hydrolyze excess acetic anhydride.

-

Separation: Transfer to a separatory funnel. Dilute with additional DCM (20 mL).

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL).

-

Why? This converts excess pyridine and DMAP into water-soluble pyridinium salts, removing them from the organic phase.

-

-

Neutralization: Wash with Saturated

(2 x 20 mL) to remove acetic acid.-

Caution: Gas evolution (

). Vent funnel frequently.

-

-

Drying: Wash with Brine (1 x 20 mL), dry over Anhydrous

, and filter. -

Concentration: Evaporate solvent under reduced pressure (Rotovap) at 40°C.

4. Purification

-

Crude State: The product is likely a clear to pale yellow oil.

-

Flash Chromatography: If TLC shows impurities, purify using a silica gel column.

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Yield Expectation: >90% (approx.[1] 2.5 – 2.6 g).

-

Part 4: Characterization & Quality Control

Verify the identity of the synthesized 2-(4-octylphenyl)ethyl acetate using the following parameters.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.10 – 7.15 | Multiplet | 4H | Ar-H | Phenyl Ring (AA'BB' system) |

| 4.28 | Triplet ( | 2H | -CH_2-CH _2-OAc | Methylene adjacent to Ester oxygen |

| 2.91 | Triplet ( | 2H | -CH _2-CH_2-OAc | Benzylic Methylene |

| 2.58 | Triplet | 2H | Ar-CH _2-(CH_2)_6 | Benzylic Methylene (Octyl chain) |

| 2.03 | Singlet | 3H | -O-CO-CH _3 | Acetate Methyl |

| 1.60 | Multiplet | 2H | Octyl | Chain methylene |

| 1.20 – 1.35 | Multiplet | 10H | Bulk Octyl CH_2 | Internal chain |

| 0.88 | Triplet | 3H | Terminal CH _3 | End of Octyl chain |

Infrared Spectroscopy (FT-IR)

-

1740 cm⁻¹: Strong C=O stretch (Ester carbonyl).

-

1235 cm⁻¹: C-O stretch (Acetate).

-

2920, 2850 cm⁻¹: Strong C-H stretches (Alkyl chain).

Physical Properties[5][6][7]

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: ~370°C (760 Torr) / ~180°C (0.5 mmHg).

-

Density:

g/cm³.

Part 5: Precursor Synthesis (If Alcohol is Unavailable)

If 2-(4-octylphenyl)ethanol cannot be purchased, synthesize it via the Reduction of 4-Octylphenylacetic Acid .

Reaction Pathway:

-

Setup: Suspend Lithium Aluminum Hydride (

) (1.2 eq) in anhydrous THF under Nitrogen. -

Addition: Add 4-octylphenylacetic acid (dissolved in THF) dropwise at 0°C.

-

Reflux: Heat to reflux (66°C) for 2 hours.

-

Fieser Workup:

-

Cool to 0°C.

-

Add water (

mL), then 15% NaOH (

-

-

Filtration: Filter the granular precipitate. Concentrate filtrate to yield the alcohol.[5]

References

-

ChemicalBook. (2023). 2-(4-Octylphenyl)ethyl acetate Properties and Suppliers. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11310876, 2-(4-Octylphenyl)ethanol. Retrieved from

-

Mandai, H., et al. (2018).[1] A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - National Institutes of Health. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Google Patents. (2020). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.[6] Retrieved from

Sources

- 1. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 6. CN111978154A - Preparation method of 4-octyl phenethyl alcohol - Google Patents [patents.google.com]

Application Note: A Scalable, High-Yield Protocol for the Industrial Synthesis of 2-(4-Octylphenyl)ethyl Acetate

Abstract

2-(4-Octylphenyl)ethyl acetate is a valuable aromatic ester utilized as an intermediate in organic synthesis and potentially in the formulation of fragrances and personal care products.[1][] The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including ensuring process safety, maximizing yield and purity, and maintaining cost-effectiveness. This document provides a comprehensive, technically grounded guide for the multi-kilogram synthesis of 2-(4-octylphenyl)ethyl acetate. The described two-stage process, centered around a Friedel-Crafts acylation followed by reduction and subsequent esterification, is designed for robustness, scalability, and high fidelity. This protocol addresses critical industrial considerations, including catalyst selection, reaction control, purification strategies, and in-process quality checks to ensure a consistently high-quality final product.

Synthetic Strategy and Rationale

The industrial synthesis of 2-(4-octylphenyl)ethyl acetate is most effectively approached via a two-part strategy. This method separates the formation of the core carbon skeleton from the final esterification step, allowing for purification of the intermediate alcohol and ensuring a higher purity final product.

Part 1: Synthesis of 2-(4-octylphenyl)ethanol. This intermediate is synthesized via a Friedel-Crafts acylation of octylbenzene with an acetylating agent, followed by the reduction of the resulting ketone. This route is favored for its use of readily available, cost-effective bulk starting materials and its historically proven reliability in industrial aromatic chemistry.[3]

Part 2: Esterification. The purified 2-(4-octylphenyl)ethanol is then esterified using an acetylating agent to yield the final product. This classic reaction can be driven to high conversion rates, and various catalytic methods are available to suit specific industrial setups.[4][5]

The overall workflow is designed to minimize side-product formation and facilitate straightforward purification at each major stage.

Sources

Troubleshooting & Optimization

challenges in the industrial production of 2-(4-octylphenyl)ethyl acetate

The following technical support guide addresses the industrial production challenges of 2-(4-octylphenyl)ethyl acetate (CAS: 162358-04-5). This compound is a critical lipophilic intermediate, primarily used in the synthesis of sphingosine-1-phosphate receptor modulators like Fingolimod (FTY720) .

The guide focuses on the dominant industrial route: Friedel-Crafts Acylation of Phenethyl Acetate followed by Ionic Hydrogenation , which ensures the requisite linear octyl chain structure.

Status: Active | Tier: L3 Engineering Support | Topic: Scale-Up & Troubleshooting

Process Logic & Critical Pathway

The synthesis of 2-(4-octylphenyl)ethyl acetate presents a unique chemoselective challenge: installing a linear octyl chain onto the aromatic ring without hydrolyzing the sensitive ethyl acetate side chain.

Core Synthetic Workflow

-

Regioselective Acylation: Reaction of Phenethyl Acetate with Octanoyl Chloride using a Lewis Acid (

).-

Challenge: The ester group coordinates with

, requiring excess catalyst and risking deacetylation.

-

-

Carbonyl Reduction: Conversion of the intermediate ketone (4-octanoylphenethyl acetate) to the methylene group using Ionic Hydrogenation (

).-

Challenge: Reducing the ketone without reducing or hydrolyzing the ester.

-

Process Visualization

Figure 1: Reaction logic flow for the synthesis of 2-(4-octylphenyl)ethyl acetate, highlighting critical impurity pathways.

Troubleshooting Guides & FAQs

Ticket #FC-001: Low Yield & Catalyst Stalling in Acylation

User Report: "We are observing incomplete conversion during the Friedel-Crafts acylation with octanoyl chloride. We used 1.1 equivalents of

Root Cause Analysis:

Phenethyl acetate contains a carbonyl oxygen (ester) that acts as a Lewis base. It effectively "poisons" the Lewis acid catalyst by forming a stable 1:1 complex. If you only use 1.1 equivalents of

Corrective Protocol:

-

Stoichiometry Adjustment: You must use at least 2.2 to 2.5 equivalents of

.-

1.0 eq coordinates with the ester.

-

1.0+ eq activates the acyl chloride.

-

-

Order of Addition: Pre-complex the

with the acyl chloride in the solvent (e.g., DCM or 1,2-DCE) before adding the phenethyl acetate. This ensures the active acylating species is formed immediately.

Ticket #FC-002: Ortho-Isomer Contamination

User Report: "HPLC shows 8-10% of the ortho-isomer. Our target spec is <2%."

Root Cause Analysis: While the ethyl acetate chain is para-directing due to sterics, the "ortho" position is still electronically activated. High reaction temperatures increase the energy available to overcome the steric barrier, leading to higher ortho-substitution.

Corrective Protocol:

-

Temperature Control: Maintain the reaction temperature between -5°C and 0°C during addition. Do not allow the exotherm to exceed 5°C.

-

Solvent Selection: Switch from high-polarity solvents (like Nitrobenzene) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Lower polarity solvents generally enhance para-selectivity via tighter ion-pairing of the active complex.

Ticket #RED-001: Ester Loss During Reduction

User Report: "During the reduction of the ketone intermediate using Triethylsilane (

Root Cause Analysis: Trifluoroacetic acid (TFA) is a strong acid. While necessary for the ionic hydrogenation mechanism, prolonged exposure or high temperatures will catalyze the acid hydrolysis of the acetate ester.

Corrective Protocol:

-

Temperature Management: The reduction is exothermic. Maintain the internal temperature below 20°C (ideally 0-5°C) during the addition of TFA.

-

Quench Strategy: Do not quench with water directly into the acidic mixture. Pour the reaction mixture slowly into a saturated

solution at 0°C to neutralize the acid immediately upon workup. -

Alternative Reagent: If hydrolysis persists, consider buffering the reaction or reducing the TFA concentration (though this may slow the ketone reduction).

Standardized Operating Procedures (SOPs)

SOP-A: Friedel-Crafts Acylation (Scale: 1 kg Basis)

| Parameter | Specification | Rationale |

| Reagent | Octanoyl Chloride | 1.05 eq relative to substrate. |

| Catalyst | Aluminum Chloride ( | 2.5 eq (Critical for conversion). |

| Solvent | Dichloromethane (DCM) | 10 L/kg substrate. Balances solubility and selectivity. |

| Temp | -5°C to 0°C | Maximizes para-regioselectivity. |

| Quench | Ice/HCl (1M) | Breaks Al-complex; keeps pH acidic to prevent emulsion. |

Step-by-Step:

-

Charge DCM and

(2.5 eq) to the reactor under -

Add Octanoyl Chloride (1.05 eq) dropwise. Stir 30 min to form the acylium complex.

-

Add Phenethyl Acetate (1.0 eq) dissolved in DCM slowly over 2 hours. Do not exceed 0°C.

-

Monitor by HPLC. Upon completion, pour mixture into Ice/HCl.

-

Separate organic layer, wash with brine, dry, and concentrate to yield 4-(octanoyl)phenethyl acetate .

SOP-B: Ionic Hydrogenation (Ketone to Alkyl)

| Parameter | Specification | Rationale |

| Reagent | Triethylsilane ( | 2.5 eq (2 eq required for 2 H atoms + excess). |

| Solvent/Acid | TFA (Trifluoroacetic Acid) | Used as solvent/catalyst. High concentration needed for protonation. |

| Temp | 0°C to Room Temp | Controls exotherm and hydrolysis risk. |

Step-by-Step:

-

Dissolve 4-(octanoyl)phenethyl acetate in DCM (optional co-solvent) or neat

(2.5 eq). -

Cool to 0°C.

-

Add TFA (5-10 volumes) dropwise. Caution: Significant gas evolution and exotherm.

-

Stir at 0°C for 1 hour, then warm to 20°C. Monitor disappearance of ketone peak.

-

Critical Workup: Pour into excess chilled Saturated

. Extract with Ethyl Acetate.[1][2][3] -

Distill or crystallize to isolate 2-(4-octylphenyl)ethyl acetate .

References & Validation

-

Synthesis of Fingolimod Intermediates:

-

Source: Comprehensive Review on Synthetic Approach for Fingolimod. Indian Journal of Advances in Chemical Science.

-

Relevance: Validates the Friedel-Crafts/Silane route for installing the octyl chain on phenethyl acetate derivatives.

-

URL:[Link]

-

-

Properties of 2-(4-Octylphenyl)ethyl Acetate:

-

Source: ChemicalBook Product Database (CAS 162358-04-5).

-

Relevance: Confirms the specific CAS and industrial availability of the ester intermediate.

-

-

Sphingosine Kinase Inhibitor Synthesis:

-

Source: Synthesis of selective inhibitors of sphingosine kinase 1. NIH / PMC.

-

Relevance: Details the handling of 4-octylphenethyl alcohol derivatives and the necessity of the linear octyl chain for biological activity.

-

URL:[Link]

-

Sources

- 1. Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 2. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

Technical Support Center: Synthesis & Purification of 2-(4-Octylphenyl)ethyl Acetate

Current Status: Operational Ticket Focus: Solvent Engineering for Yield & Purity Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 2-(4-octylphenyl)ethyl acetate . This molecule presents a unique challenge: it combines a classic aromatic ester core (similar to rose oil components) with a lipophilic C8 (octyl) chain .

This "amphiphilic-like" structure creates a dichotomy in solvent selection:

-

The Ester Core: Requires polar activation or nucleophilic attack, sensitive to hydrolysis.

-

The Octyl Tail: Drastically increases LogP (partition coefficient) , rendering the molecule insoluble in water but highly soluble in non-polar media.

This guide addresses the three most common support tickets we receive regarding solvent effects on yield and purity.

Module 1: Enzymatic Synthesis (Biocatalysis)

Recommended for: High purity requirements (>98%), fragrance applications, and lab-scale synthesis.

The Core Mechanism: LogP & The "Essential Water" Layer

In lipase-catalyzed transesterification (e.g., using Candida antarctica Lipase B / Novozym 435), the solvent is not just a medium; it is a structural scaffold for the enzyme.

-

The Rule: Lipases require a mono-layer of water to maintain their active conformation.

-

The Problem: Hydrophilic solvents (Low LogP) strip this water, "drying out" the enzyme and killing activity.

-

The Solution: Use hydrophobic solvents (High LogP) that repel water, keeping it localized on the enzyme surface.

Troubleshooting Guide: Enzymatic Route

| Symptom | Probable Cause | Corrective Action |

| Yield Stalls at <40% | Water Stripping: You are likely using a polar solvent (Acetonitrile, THF, Dioxane) which has stripped the essential water layer from the lipase. | Switch Solvent: Move to n-Heptane or Isooctane (LogP > 4.0). These solvents preserve the enzyme's hydration shell. |

| Enzyme Aggregation | Solvent Polarity Mismatch: The octyl tail of the substrate acts as a surfactant in semi-polar solvents, causing enzyme particles to clump. | Add Co-solvent: Introduce 5-10% tert-Butanol . It is bulky and does not strip water as aggressively as ethanol, but helps disperse the lipophilic substrate. |

| Slow Reaction Rate | Viscosity/Diffusion: Long-chain octyl derivatives diffuse slowly in viscous solvents (e.g., Toluene). | Temperature/Agitation: Increase temp to 50°C (max 60°C for CALB) and ensure turbulent mixing to overcome mass transfer limitations. |

Visual Workflow: Solvent Selection for Lipase Activity

Caption: Effect of solvent hydrophobicity (LogP) on lipase stability. High LogP solvents are required to maintain the enzyme's hydration shell.

Module 2: Chemical Synthesis (Fischer/Steglich)

Recommended for: Large-scale production, cost-sensitive projects.

The Core Mechanism: Equilibrium & Azeotropes

Chemical esterification is an equilibrium process. To drive the reaction to completion (Le Chatelier's principle), you must remove water.[1] The octyl group makes the starting alcohol (2-(4-octylphenyl)ethanol) high boiling and thermally stable, allowing for robust azeotropic distillation.

Troubleshooting Guide: Chemical Route

| Issue | Technical Diagnosis | Solvent/Process Fix |

| Incomplete Conversion | Equilibrium Limit: Water is accumulating in the reaction matrix. | Azeotropic Removal: Use Toluene or Cyclohexane with a Dean-Stark trap. Toluene (bp 110°C) is preferred over benzene due to toxicity and better thermal match for the octyl-substrate. |

| Product Discoloration (Yellowing) | Oxidation/Polymerization: The octyl-phenyl ring is electron-rich and susceptible to oxidation at high temps (>120°C) in the presence of strong acids (H₂SO₄). | Lower Temp/Change Catalyst: Switch solvent to Cyclohexane (bp 81°C) to cap the reaction temperature. Alternatively, use p-Toluenesulfonic acid (pTSA) instead of sulfuric acid to reduce charring. |

| Emulsion during Work-up | Surfactant Effect: The product is essentially a non-ionic surfactant (hydrophobic tail + polar ester head). | Salting Out: Do NOT use pure water for washes. Use Saturated Brine to increase ionic strength and force phase separation. Use Ethyl Acetate for extraction.[2] |

Module 3: Purity & Purification

The "Octyl Factor" in Purification

The C8 chain renders this molecule significantly less volatile than standard phenylethyl acetate.

-

Boiling Point: Estimated >300°C at atmospheric pressure.

-

Risk: Distillation at atmospheric pressure will decompose the product.

Protocol: High-Purity Work-up

-

Solvent Removal: Rotary evaporate the reaction solvent (Heptane or Toluene).

-

Vacuum Distillation: You must use high vacuum (< 1 mmHg).

-

Target: Collect fractions only when head temperature stabilizes.

-

Note: The unreacted starting material (alcohol) will distill first.

-

-

Alternative (Chromatography): If distillation degrades the product:

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Hexane:Ethyl Acetate (95:5). The high lipophilicity means the product moves fast; keep the polar component low to separate it from the alcohol.

-

Visual Workflow: Purification Logic

Caption: Decision matrix for purification. High vacuum is required for distillation due to the high boiling point of the octyl derivative.

FAQ: Frequently Asked Questions

Q: Can I use Ethanol as a solvent for the enzymatic reaction? A: No. Ethanol is a substrate for lipases and will compete with your octyl-ethanol, leading to ethyl acetate (transesterification side product) and reducing yield. Furthermore, ethanol is too polar (LogP -0.24) and will strip the enzyme's water layer.

Q: Why does my product smell like "burnt plastic" after distillation? A: You likely distilled at too high a pressure. The octyl chain raises the boiling point significantly. If you attempt to boil this at atmospheric pressure or weak vacuum (e.g., water aspirator ~20 mmHg), the pot temperature will exceed the decomposition threshold of the ester linkage. Use a high-vacuum oil pump (<1 mmHg).

Q: I am using the Steglich method (DCC/DMAP). Which solvent is best? A: Dichloromethane (DCM) is the standard, but for this lipophilic substrate, Toluene is an excellent alternative. It solubilizes the octyl chain better and precipitates the DCU (dicyclohexylurea) byproduct more effectively, making filtration easier.

References

-

Enzymatic Synthesis & Solvent Engineering

-

Lipase Activity & LogP Correlation

- Title: Active Site Studies to Explain Kinetics of Lipases in Organic Solvents.

- Source: Journal of Physical Chemistry B (ACS)

-

URL:[Link]

- Relevance: Provides the mechanistic grounding for why high LogP solvents (Heptane) are required for CALB lipase activity.

-

Solvent Selection Guides

-

Purification of Phenylethyl Esters

-

Title: Purification of phenyl ethyl alcohol (and esters).[1]

- Source: Google P

- URL

- Relevance: Details the distillation and purification challenges associated with phenylethyl deriv

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Monitoring the Synthesis of 2-(4-octylphenyl)ethyl Acetate by TLC

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of 2-(4-octylphenyl)ethyl acetate synthesis using thin-layer chromatography (TLC). As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific principles and troubleshooting insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using TLC to monitor this specific esterification?

A1: The synthesis of 2-(4-octylphenyl)ethyl acetate involves the conversion of a more polar starting material, 2-(4-octylphenyl)ethanol, into a less polar product, the corresponding ester. Thin-layer chromatography on a polar stationary phase like silica gel separates compounds based on their polarity.[1][2] As the reaction progresses, you will observe the disappearance of the spot corresponding to the starting alcohol and the appearance of a new spot for the ester product, which will travel further up the TLC plate.[2]

Q2: How do I choose an appropriate mobile phase (eluent) for this analysis?

A2: An ideal mobile phase will provide good separation between the starting material and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[2] A common and effective starting point for separating aromatic alcohols and their corresponding esters is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3][4][5] A typical starting ratio to try is 9:1 or 7:3 hexane:ethyl acetate. You can adjust this ratio to achieve optimal separation; increasing the proportion of ethyl acetate will increase the Rf values of both spots.[3]

Q3: How do I visualize the spots on the TLC plate?

A3: Since both the reactant, 2-(4-octylphenyl)ethanol, and the product, 2-(4-octylphenyl)ethyl acetate, contain a phenyl group, they are UV-active. The most common and non-destructive method is to use a UV lamp at 254 nm.[1][6][7][8] The compounds will appear as dark spots against the fluorescent background of the TLC plate. Destructive visualization methods, such as staining with potassium permanganate or p-anisaldehyde, can also be used if the spots are not clear under UV light.[6][9]

Q4: What is a "co-spot" and why is it important?

A4: A co-spot is a lane on the TLC plate where you apply both a sample of the starting material and an aliquot of the reaction mixture at the same point.[10] This is a critical control to definitively identify the spots. The co-spot helps to confirm if the spot in the reaction mixture lane that is at the same height as the starting material is indeed unreacted starting material.

Q5: How do I calculate the Retention Factor (Rf) value?

A5: The Rf value is a ratio calculated by dividing the distance traveled by the compound (from the baseline to the center of the spot) by the distance traveled by the solvent front (from the baseline to the highest point reached by the solvent).[3][11][12][13]

In-Depth Experimental Protocol: TLC Monitoring

This protocol provides a step-by-step methodology for monitoring the esterification of 2-(4-octylphenyl)ethanol.

Materials:

-

TLC plates (silica gel coated with a UV indicator)

-

Developing chamber (e.g., a beaker with a watch glass lid)

-

Capillary tubes for spotting

-

Mobile phase (e.g., 8:2 hexane:ethyl acetate)

-

Reaction mixture aliquots

-

Reference sample of 2-(4-octylphenyl)ethanol

-

Pencil

-

Ruler

-

UV lamp (254 nm)

Procedure:

-

Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.

-

Prepare the TLC Plate: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), the co-spot (Co), and the reaction mixture (Rxn).

-

Spot the Plate:

-

In the "SM" lane, use a capillary tube to apply a small spot of the dissolved starting material.

-

In the "Rxn" lane, apply a small spot of the reaction mixture.

-

In the "Co" lane, first apply a spot of the starting material, and then, on top of the same spot, apply a spot of the reaction mixture.

-

Ensure the spots are small and concentrated to prevent streaking.[14]

-

-

Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

-

Complete the Run: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Visualize and Analyze: Allow the plate to dry completely. View the plate under a UV lamp and circle the visible spots with a pencil. Measure the distances to calculate the Rf values for the starting material and the product.

Visual Workflow for TLC Monitoring

Caption: Troubleshooting flowchart for common TLC issues.

Problem 1: Streaking Spots

-

Observation: The spots appear as vertical streaks rather than distinct, circular spots.

-

Primary Cause: The sample applied to the plate is too concentrated ("overloaded"). [5][14][15]* Causality: When an excessive amount of sample is spotted, the stationary phase becomes saturated, leading to a continuous "bleeding" of the compound up the plate with the mobile phase, rather than a defined band.

-

Solutions:

-

Dilute the Sample: Prepare a more dilute solution of your reaction mixture aliquot before spotting it on the TLC plate.

-

Smaller Spots: Apply the sample using a very fine capillary, touching it to the plate briefly to create the smallest possible spot.

-

Problem 2: No Visible Spots

-

Observation: After developing and drying the plate, no spots are visible under the UV lamp.

-

Primary Causes:

-

The concentration of the compounds in the aliquot is too low. [15] 2. The compounds are not UV-active (unlikely for this specific synthesis but a general possibility).

-

The reaction has not been initiated, and you are only spotting the reaction solvent.

-

-

Solutions:

-

Concentrate the Sample: If your reaction is dilute, you may need to take a larger aliquot, evaporate the solvent, and redissolve the residue in a smaller volume of a volatile solvent like ethyl acetate before spotting.

-

Multiple Applications: Spot the sample multiple times in the same location, allowing the solvent to dry completely between each application. [15] 3. Use a Chemical Stain: If UV visualization fails, use a potassium permanganate (KMnO₄) stain. This stain reacts with oxidizable groups, such as the alcohol in the starting material and potentially the ester, appearing as yellow-brown spots on a purple background. [6][9] Problem 3: Overlapping or Poorly Resolved Spots

-

-

Observation: The spots for the starting material and product are very close together or appear as one elongated spot.

-

Primary Cause: The mobile phase polarity is not optimal for separation. [4]* Causality: If the eluent is too polar, it will move all components, regardless of their individual polarity, up the plate too quickly, resulting in high Rf values and poor separation. If it's not polar enough, the spots will remain near the baseline.

-

Solutions:

-

Decrease Mobile Phase Polarity: Since the product is less polar than the starting material, you need to ensure the mobile phase allows for differential migration. Decrease the proportion of the more polar solvent (ethyl acetate). For example, if you are using a 7:3 hexane:ethyl acetate mixture, try 9:1. This will decrease the overall Rf values and increase the separation between the spots.

-

Try a Different Solvent System: While hexane/ethyl acetate is a good starting point, other systems like dichloromethane/hexane or toluene/ethyl acetate could offer different selectivity.

-

Problem 4: The Reaction Mixture Lane Shows a Smear from the Baseline

-

Observation: The lane corresponding to the reaction mixture has a continuous smear from the origin upwards.

-

Primary Cause: The reaction is being conducted in a high-boiling point, polar solvent such as DMF or DMSO, which itself streaks on the TLC plate. [4]* Solution:

-

Pre-elution or Vacuum: After spotting the reaction mixture on the TLC plate, allow the spotting solvent to evaporate completely. If the reaction solvent is the issue, you may need to place the spotted plate under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate. [4] 2. Work-up of Aliquot: Before spotting, perform a mini-workup on the reaction aliquot. Dilute the aliquot with ethyl acetate and wash with water or brine in a small vial. Then, spot the organic layer on the TLC plate.

-

References

-

Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

-

University of York. (n.d.). Visualising plates. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

-

Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

-

Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

-

LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. Retrieved from [Link]

-

Scribd. (n.d.). Esterification Reaction. Retrieved from [Link]

-

Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

-

ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

Sources

- 1. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. jocpr.com [jocpr.com]

- 5. homework.study.com [homework.study.com]

- 6. CN111978154A - Preparation method of 4-octyl phenethyl alcohol - Google Patents [patents.google.com]

- 7. cerritos.edu [cerritos.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. CN1528738A - Method for preparing 2-para octylphenyl ehtyl-2-amino propanediol - Google Patents [patents.google.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]

- 15. academic.oup.com [academic.oup.com]

Validation & Comparative

A Comparative Performance Evaluation of 2-(4-octylphenyl)ethyl Acetate as a Novel Lipophilic Excipient

This guide provides a comprehensive framework for evaluating the performance of 2-(4-octylphenyl)ethyl acetate, a novel aromatic ester, for specific applications in pharmaceutical drug delivery. Recognizing the limited publicly available data on its use as a pharmaceutical excipient, this document establishes a series of robust, self-validating experimental protocols to characterize its potential. Its performance is benchmarked against two well-established lipophilic esters: Isopropyl Myristate (IPM) and Oleyl Oleate (OO).

The core objective is to equip researchers, scientists, and drug development professionals with the necessary methodologies to assess the suitability of this and similar novel excipients for enhancing the delivery of poorly soluble active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Poorly Soluble APIs and the Role of Lipophilic Excipients

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, a major hurdle for achieving adequate bioavailability. Lipid-based drug delivery systems (LBDDS) and advanced topical formulations represent key strategies to overcome this challenge. The performance of these systems is critically dependent on the physicochemical properties of their constituent excipients, particularly the oil or lipid phase, which serves to dissolve and carry the API.

2-(4-octylphenyl)ethyl acetate is an ester characterized by a phenyl ring, a moderately long alkyl chain (C8), and an ethyl acetate group.[1] This unique structure suggests a high degree of lipophilicity and potential as a solvent for hydrophobic APIs. While it has been noted for its use in fragrances and as a general compound in organic synthesis, its potential in pharmaceutical formulations remains largely unexplored.[][3]

This guide will therefore detail the necessary synthetic and analytical protocols to evaluate 2-(4-octylphenyl)ethyl acetate as a potential excipient in two key areas:

-

Oral Delivery: As the oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS).

-

Topical Delivery: As a vehicle and potential penetration enhancer.

Physicochemical and Synthetic Characterization

A foundational understanding of an excipient begins with its synthesis and basic properties. The performance of an excipient is intrinsically linked to its molecular structure.

Synthesis of 2-(4-octylphenyl)ethyl acetate

The synthesis is proposed via a standard Fischer-Speier esterification reaction, a cornerstone of organic synthesis.[4] This acid-catalyzed reaction combines an alcohol with a carboxylic acid. In this case, the precursor 2-(4-octylphenyl)ethanol is reacted with acetic acid.[5][6]

-

Reactant Setup: In a round-bottomed flask, combine 1.0 molar equivalent of 2-(4-octylphenyl)ethanol with 1.5 molar equivalents of glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount (approx. 0.05 molar equivalents) of concentrated sulfuric acid to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the mixture with diethyl ether and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified via vacuum distillation to yield pure 2-(4-octylphenyl)ethyl acetate.

The causality for this protocol is rooted in Le Chatelier's principle; using an excess of one reactant (acetic acid) and removing the water by-product (which is implicitly achieved during work-up) drives the reversible reaction towards the desired ester product.[7]

Caption: Workflow for the synthesis of 2-(4-octylphenyl)ethyl acetate.

Comparative Physicochemical Properties

The properties of the novel excipient are compared against Isopropyl Myristate (IPM) and Oleyl Oleate (OO).

| Property | 2-(4-octylphenyl)ethyl acetate | Isopropyl Myristate (IPM) | Oleyl Oleate (OO) |

| Molecular Formula | C18H28O2[] | C17H34O2 | C36H68O2[8] |

| Molecular Weight | 276.42 g/mol [3] | 270.45 g/mol | 532.9 g/mol |

| Appearance | Oil[3] | Colorless, oily liquid | Liquid |

| LogP (Calculated) | ~6.1 | ~7.7 | ~15.8 |

| Key Structural Features | Aromatic ring, C8 alkyl chain | C14 fatty acid ester | C18 monounsaturated ester |

Performance in Oral Drug Delivery: Self-Emulsifying Systems

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[9] The ability of the oil phase to dissolve the API and form a stable, fine-droplet emulsion is a critical performance attribute.[10]

Rationale for Experimental Design

The primary function of the oil phase in a SEDDS formulation is to act as a reservoir for the lipophilic drug. Therefore, the first critical test is to determine the saturation solubility of a model API. Fenofibrate, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), is an ideal candidate. The second test evaluates the emulsification efficiency, which predicts the in-vivo behavior of the formulation. A smaller droplet size generally correlates with a larger surface area for drug absorption.

Experimental Protocol: API Solubility Assessment

-

Preparation: Add an excess amount of Fenofibrate to 1 g of each test excipient (2-(4-octylphenyl)ethyl acetate, IPM, OO) in separate sealed glass vials.

-

Equilibration: Place the vials in an isothermal shaker at 25°C for 72 hours to ensure equilibrium is reached.

-

Centrifugation: Centrifuge the samples at 10,000 RPM for 15 minutes to pellet the undissolved drug.

-

Quantification: Carefully withdraw a known volume of the supernatant, dissolve it in a suitable solvent (e.g., acetonitrile), and analyze the Fenofibrate concentration using a validated High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocol: Emulsification Performance

-

Formulation: Prepare simple formulations by mixing the test excipient with a non-ionic surfactant (e.g., Tween 80) at a fixed ratio (e.g., 40:60 excipient:surfactant by weight).

-

Emulsification: Add 1 g of the formulation dropwise to 100 mL of distilled water at 37°C in a glass beaker with gentle magnetic stirring.

-

Characterization:

-

Visual Assessment: Observe for clarity and spontaneity of emulsion formation.

-

Droplet Size Analysis: Measure the mean globule size and Polydispersity Index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.